molecular formula C21H22N2O2S2 B2578980 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705931-87-8

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2578980
CAS No.: 1705931-87-8
M. Wt: 398.54
InChI Key: FITKYXZKHJEATA-UHFFFAOYSA-N
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Description

The compound “2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound . Benzoxazoles are known for their wide spectrum of biological activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzoxazoles are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

Several studies have reported the synthesis and detailed characterization of compounds structurally related to 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, demonstrating a keen interest in exploring their chemical properties and reactivity. For instance, the work by (Inkaya, 2018) provides an in-depth analysis of the synthesis, X-ray structure, and spectroscopic properties of a benzo[d]thiazole derivative, highlighting the utility of various analytical techniques including FT-IR, NMR, UV–Vis spectroscopy, and density functional theory (DFT) calculations for understanding the structural and electronic characteristics of such compounds.

Biological Activities

Research into the biological activities of benzoxazole and thiazepane derivatives has identified potential antimicrobial and antitubercular properties. For example, (Venugopal et al., 2020) investigated a series of benzoxazole-thioether derivatives for their anti-tubercular activity, identifying compounds with significant potency against Mycobacterium tuberculosis. This study not only contributes to the search for new anti-tubercular agents but also exemplifies the potential of such chemical entities in addressing global health challenges.

Anticancer Potential

Further extending the spectrum of biological activities, benzoxazole and related heterocyclic compounds have been explored for their anticancer properties. For instance, (Haridevamuthu et al., 2023) studied hydroxyl-containing benzo[b]thiophene analogs, demonstrating their selective cytotoxicity towards laryngeal cancer cells. This research underscores the potential of sulfur-containing heterocyclic compounds in cancer therapy, providing a foundation for further investigation into their mechanism of action and therapeutic applications.

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. Given the known biological activity of some benzoxazole derivatives , this could include investigation into potential medicinal or pharmaceutical uses.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c1-15-6-2-3-7-16(15)19-10-11-23(12-13-26-19)20(24)14-27-21-22-17-8-4-5-9-18(17)25-21/h2-9,19H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITKYXZKHJEATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CSC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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